![molecular formula C15H10O2 B105490 9-Anthracenecarboxylic acid CAS No. 723-62-6](/img/structure/B105490.png)
9-Anthracenecarboxylic acid
Overview
Description
9-Anthracenecarboxylic acid (9AC) is a compound that exhibits reversible photomechanical responses in its crystal form. This characteristic makes it a subject of interest for the development of photomechanical materials. The molecule's ability to undergo [4 + 4] photodimerization under light irradiation is central to its photomechanical properties .
Synthesis Analysis
The synthesis of 9AC and its derivatives has been explored to understand and enhance its photomechanical properties. For instance, fluorinated derivatives of 9AC have been synthesized, showing that the introduction of fluorine atoms can significantly affect the photomechanical response and recovery times of the resulting materials . Additionally, complexes of 9AC with silver and imidazoles have been synthesized, displaying notable antimicrobial activities . The synthesis of europium complexes with 9AC has also been reported, which exhibit luminescence properties that are sensitive to the solvent environment .
Molecular Structure Analysis
The molecular structure of 9AC and its derivatives has been extensively studied using techniques such as X-ray crystallography. These studies have revealed that the photomechanical properties are closely related to the molecular packing within the crystal lattice. For example, the introduction of fluorine atoms in certain positions of the 9AC molecule leads to variations in crystal packing, which in turn affects the mechanical properties of the material . The hydrogen bond dynamics in crystalline β-9AC have also been investigated, providing insights into the nature of hydrogen bonding and its implications for photochemical dynamics .
Chemical Reactions Analysis
9AC is known for its ability to form photodimers, which is a key reaction for its photomechanical behavior. The [4 + 4] photodimerization reaction can be induced by light, and the rate of photodimer dissociation varies among different derivatives, influencing the mechanical recovery of the material . The formation of stable radicals upon light irradiation has also been observed, which is significant for the development of photochromic and photomagnetic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9AC are influenced by its molecular structure and the nature of its derivatives. The photophysical properties, such as fluorescence and photostability, have been studied in various media, revealing that 9AC exhibits dual luminescence and that its emission properties can be attributed to molecular forms rather than excimers or excited tetramers . The photostability of 9AC has been found to be sensitive to the medium, with photodegradation rates varying significantly across different solvents . The luminescence properties of europium complexes with 9AC have also been investigated, showing enhanced fluorescence in certain solvents .
Scientific Research Applications
Photoinduced Twisting in Molecular Crystals
9-Anthracenecarboxylic acid is notable for its reversible photoinduced twisting in molecular crystals. This phenomenon is observed in microribbons of the compound, which twist rapidly upon exposure to uniform light irradiation and relax back to their original shape after the light is turned off. This ability to undergo multiple cycles of photoinduced motion without specialized irradiation conditions highlights its potential in developing photomechanical actuators (Zhu, Al‐Kaysi, & Bardeen, 2011).
Fluorescence and Dimer Formation
The compound exhibits unique absorption and fluorescence spectra, forming hydrogen-bonded dimers that show broad fluorescence. The equilibrium constant for dimer formation in ethanol and the behavior of its fluorescence in various solvents have been extensively studied, contributing to our understanding of its excimer mechanisms (Suzuki, Fujii, Yoshiike, Komatsu, & Iida, 1978).
Photopolymerization and Material Applications
This compound, methylene ester (9AC-ME), a derivative of this compound, is used to form highly crystalline polymer nanorods. These nanorods, formed through a photocycloaddition reaction, exhibit flexibility, resistance to breakage, and insolubility in organic solvents, highlighting their potential for various material applications (Al‐Kaysi, Dillon, Kaiser, Mueller, Guirado, & Bardeen, 2007).
Dual Fluorescence Probing
Studies have used cyclodextrins and fluorescence spectroscopy to probe the dual fluorescence of 9-anthroic acid. This approach helps in understanding the molecular processes involving 9-anthroic acid, as its dual fluorescence is influenced by factors like pH, solvent, and concentration (Agbaria, Butterfield, & Warner, 1996).
Photodimerization in Solid State
The compound undergoes photodimerization in its crystalline form, producing various dimers. This process has been studied to understand the formation of head-to-head and head-to-tail anthracene dimers, offering insights into the photoreactivity of the compound (Ito, 1996).
Improved Photomechanical Materials
Fluorinated derivatives of 9-anthracene carboxylic acid have been synthesized to study their photomechanical properties. These studies aim to find materials with rapid photomechanical responses, contributing to the development of improved photomechanical materials (Zhu, Tong, Salinas, Al-Muhanna, Tham, Kisailus, Al‐Kaysi, & Bardeen, 2014).
Mechanism of Action
Target of Action
Anthracene-9-carboxylic acid primarily targets chloride transport . It is known to be a Cl- transport inhibitor with a moderate to strong inhibitory action on PKA activated cardiac IcI . This means it can interfere with the movement of chloride ions across cell membranes, which can have significant effects on cellular function.
Mode of Action
The compound interacts with its targets primarily through light-induced electron transfer processes . When exposed to light, anthracene-9-carboxylic acid can generate stable radicals . These radicals can then interact with other molecules, leading to changes in the physical and chemical properties of the system .
Biochemical Pathways
Its ability to generate stable radicals upon light exposure suggests it may influence pathways related tooptical switching, displays, and other devices . Furthermore, its role as a Cl- transport inhibitor indicates it may impact pathways involving ion transport across cell membranes .
Result of Action
The molecular and cellular effects of anthracene-9-carboxylic acid’s action are largely dependent on its environment and the specific system in which it is used. For instance, in the context of optical devices, the generation of stable radicals can lead to changes in the device’s optical properties . In biological systems, inhibition of Cl- transport can disrupt normal cellular function .
Action Environment
The action, efficacy, and stability of anthracene-9-carboxylic acid can be influenced by various environmental factors. For example, the compound’s ability to generate stable radicals is dependent on light exposure . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially impact the compound’s behavior and effectiveness.
Safety and Hazards
When handling 9-Anthracenecarboxylic acid, personal protective equipment/face protection should be worn . It should be ensured that there is adequate ventilation . Contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .
Future Directions
The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracenecarboxylic acid and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .
properties
IUPAC Name |
anthracene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFJBFNAQHLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16336-69-9 (hydrochloride salt) | |
Record name | 9-Anthroic acid | |
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DSSTOX Substance ID |
DTXSID7049427 | |
Record name | 9-Anthracenecarboxylic acid | |
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Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 9-Anthroic acid | |
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Vapor Pressure |
0.00000022 [mmHg] | |
Record name | 9-Anthroic acid | |
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CAS RN |
723-62-6 | |
Record name | 9-Anthracenecarboxylic acid | |
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Record name | 9-Anthroic acid | |
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Record name | 9-Anthroic acid | |
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Record name | 9-Anthracenecarboxylic acid | |
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Record name | 9-Anthracenecarboxylic acid | |
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Record name | Anthracene-9-carboxylic acid | |
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Record name | 9-ANTHROIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-Anthracenecarboxylic acid affect muscle contraction?
A: this compound acts as a chloride channel blocker, specifically targeting ClC-1 channels. [, , , ] In skeletal muscle, blocking ClC-1 channels leads to increased excitability of muscle fibers and potentiates muscle contraction, particularly in the presence of elevated potassium levels. [, , ] This effect is dependent on muscle activity and can be reversed by denervation or nerve blocking agents. []
Q2: Can this compound impact cell volume regulation?
A: Research suggests that this compound can influence cell volume regulation. Studies on guinea pig jejunal villus enterocytes demonstrated that blocking chloride channels with this compound prevents corticostatin-induced cell volume reduction. [] This suggests that activation of chloride channels plays a role in mediating cell volume decrease in these cells.
Q3: Does this compound affect singlet oxygen generation?
A: Yes, when this compound is complexed with CdTe quantum dots, it acts as a triplet acceptor, facilitating efficient triplet energy transfer (TET). [] This TET process leads to enhanced production of singlet oxygen, with a yield reaching up to 59%. [] This property makes this compound-CdTe quantum dot complexes promising for applications requiring singlet oxygen generation.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C15H10O2, and the molecular weight is 222.24 g/mol.
Q5: Does the position of the carboxylic acid group on the anthracene ring influence the spectral properties?
A: Yes, the position of substitution significantly affects the spectral behavior. For instance, in MALDI-MS analysis, 2-anthracenecarboxylic acid exhibits a higher ratio of negative molecular ion (M-) to deprotonated molecule ([M-H]-) compared to 1- and this compound. []
Q6: How does this compound behave in different solvent environments?
A: this compound exhibits solvent-dependent fluorescence behavior. In surfactant solutions, it forms hydrogen-bonded dimers within micelles, leading to a broad fluorescence emission. [] Similar dimer formation is observed in alkylammonium-montmorillonites, indicating its interaction with layered materials. []
Q7: Can this compound be used to modify carbon nanotubes?
A: Yes, this compound, along with other carboxyl-functionalized anthracene derivatives, can be used to functionalize single-walled carbon nanotubes (SWCNTs). [] The carboxylic acid group facilitates stable dispersion of SWCNTs in water, making them suitable for applications like conductive thin film fabrication. []
Q8: Does this compound play a role in photocatalysis?
A: When used as a ligand in titanium-oxo clusters, this compound contributes to efficient photoelectrocatalytic (PEC) degradation of pollutants like 4-chlorophenol and simultaneous hydrogen generation. [] The presence of anthracene enhances light harvesting and facilitates charge transfer, leading to efficient PEC activity. []
Q9: Have computational methods been used to study this compound-based systems?
A: Yes, quantum chemical calculations have been employed to understand the mechanism of photodimerization in crystalline this compound. [] These calculations revealed that the formation of various product configurations during the reaction leads to disorder in the crystalline lattice. []
Q10: How does halogen substitution on the anthracene ring affect the photomechanical properties of this compound derivatives?
A: Halogen substitution can significantly influence the photomechanical behavior of this compound-based crystals. Studies combining experimental and computational approaches have shown that the kinetic behavior of these derivatives is not solely determined by monomer-photodimer energetics, suggesting a complex interplay of factors. []
Q11: Can this compound be used to enhance drug delivery?
A: Dendrimers incorporating this compound have shown potential in drug delivery by enhancing the solubility of hydrophobic drug molecules. [] The dendrimer acts as a host, forming complexes with the drug, thereby increasing its solubility in aqueous media. []
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